9-Thiabicyclo[6.1.0]nona-2,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Thiabicyclo[6.1.0]nona-2,4,6-triene is a sulfur-containing bicyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by a bicyclic framework with a sulfur atom incorporated into the ring system, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Thiabicyclo[6.1.0]nona-2,4,6-triene can be synthesized through a two-step sequence involving the novel thiabicyclo[4.2.1]nonatrienes. The initial step involves the formation of thiabicyclo[4.2.1]nonatrienes, which are then converted to this compound under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
9-Thiabicyclo[6.1.0]nona-2,4,6-triene undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can undergo substitution reactions where functional groups replace hydrogen atoms in the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
9-Thiabicyclo[6.1.0]nona-2,4,6-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of sulfur-containing bicyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying sulfur’s role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: The compound’s reactivity is leveraged in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 9-Thiabicyclo[6.1.0]nona-2,4,6-triene exerts its effects involves interactions with molecular targets and pathways specific to its sulfur-containing bicyclic structure. The sulfur atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding the pathways involved in its reactivity .
Comparison with Similar Compounds
Similar Compounds
9-Methoxybicyclo[6.1.0]nona-2,4,6-triene: This compound has a methoxy group instead of a sulfur atom, leading to different reactivity and applications.
9-Thiatricyclo[3.3.1.02,8]nona-3,6-diene: Another sulfur-containing bicyclic compound with a different ring structure and reactivity.
9-Methylbicyclo[6.1.0]nona-2,4,6-triene: This compound has a methyl group, which alters its chemical properties compared to 9-Thiabicyclo[6.1.0]nona-2,4,6-triene.
Uniqueness
This compound is unique due to the presence of a sulfur atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
35783-96-1 |
---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
9-thiabicyclo[6.1.0]nona-2,4,6-triene |
InChI |
InChI=1S/C8H8S/c1-2-4-6-8-7(9-8)5-3-1/h1-8H |
InChI Key |
PAMICIPZUNQWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC2C(S2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.